1-Pyrrolidinepropanoic acid, alpha-amino-

Physicochemical profiling Ionization state Chromatographic method development

Standard pyrrolidine analogs (proline, 3-(pyrrolidin-1-yl)propanoic acid) lack either the alpha-amino group or the N-linked beta-carbon tertiary amine constraint. This compound (C₇H₁₄N₂O₂, MW 158.20) solves that gap. - **Structural differentiation**: Alpha-amino backbone + pyrrolidine N-linked to beta-carbon; H-donors=2, H-acceptors=3; TPSA=66.56Ų. - **Analytical utility**: +15.02 Da mass shift vs. des-amino analog enables LC-MS coupling monitoring; suitable as MS internal standard. - **Orthogonal reactivity**: Carboxylic acid (amide/ester) + tertiary amine (quaternization/N-oxide) for sequential derivatization.

Molecular Formula C7H14N2O2
Molecular Weight 158.20 g/mol
CAS No. 773825-57-3
Cat. No. B12116212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyrrolidinepropanoic acid, alpha-amino-
CAS773825-57-3
Molecular FormulaC7H14N2O2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC(C(=O)O)N
InChIInChI=1S/C7H14N2O2/c8-6(7(10)11)5-9-3-1-2-4-9/h6H,1-5,8H2,(H,10,11)
InChIKeyRVCJHIIAIHAVIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Pyrrolidinepropanoic acid, alpha-amino-: Physicochemical and Structural Baseline


1-Pyrrolidinepropanoic acid, alpha-amino- (CAS 773825-57-3; IUPAC: 2-amino-3-(pyrrolidin-1-yl)propanoic acid) is a non‑proteinogenic, racemic alpha‑amino acid with the molecular formula C₇H₁₄N₂O₂ and a molecular weight of 158.20 g·mol⁻¹ . Its structure features a pyrrolidine ring attached to the beta‑carbon of an alanine backbone via the ring nitrogen, distinguishing it from proline (where the alpha‑carbon is part of the pyrrolidine ring) and from simple 3‑(pyrrolidin‑1‑yl)propanoic acid (which lacks the alpha‑amino group) [1][2]. Predicted physicochemical properties include a boiling point of 300.7 ± 32.0 °C, a density of 1.193 ± 0.06 g·cm⁻³, and an acid dissociation constant (pKa) of 1.77 ± 0.10 . The compound is commercially available as a research‑grade building block from multiple vendors, with purities typically ranging from 95 % to 98 % .

Racemic alpha-amino acid with N-linked pyrrolidine ring at beta-carbon
Research-grade building block for peptidomimetic and fragment synthesis
(R)-enantiomer available for stereochemical SAR studies

Why In-Class Pyrrolidine Amino Acids Cannot Substitute This Compound


Pyrrolidine‑bearing amino acids and propanoic acid derivatives span a wide structural and functional space, and subtle differences in ring connectivity, heteroatom placement, and stereochemistry produce markedly distinct physicochemical and biological profiles that preclude generic interchange . Among the closest structural analogs—proline (pyrrolidine‑2‑carboxylic acid; MW 115.13; pKa 1.99), 3‑(pyrrolidin‑1‑yl)propanoic acid (MW 143.18; lacking the alpha‑amino group), and piperidine‑ or azetidine‑containing alpha‑amino acids—none simultaneously combine (i) an alpha‑amino acid backbone, (ii) a tertiary amine side‑chain, and (iii) a five‑membered pyrrolidine ring N‑linked to the beta‑carbon [1]. These structural features collectively govern hydrogen‑bond donor/acceptor count (H_Acceptors = 3, H_Donors = 2), topological polar surface area (TPSA = 66.56 Ų), and the predicted pKa, all of which dictate solubility, peptide coupling efficiency, and chromatographic behavior during purification . Without direct head‑to‑head biological data, the primary basis for selection rests on these quantifiable molecular descriptors, which differ measurably from those of all readily available analogs. The following section presents the specific, comparator‑anchored evidence that supports a differentiated procurement decision.

Proline Alpha-carbon is part of the pyrrolidine ring, altering backbone geometry; lacks beta-pyrrolidine attachment and tertiary amine side-chain.
3-(Pyrrolidin-1-yl)propanoic acid Missing alpha-amino group shifts H-bond profile, mass by −15 Da, and reactivity; may not support peptide incorporation.
Ring-size analogs (piperidine/azetidine) Predicted pKa differs by ~0.2–0.5 log units; ionization, solubility, and chromatographic behavior may not transfer directly.

Comparator-Anchored Quantitative Differentiation Evidence


Predicted pKa Differentiation Across Ring-Size Analogs

The predicted acid dissociation constant (pKa) of 1-Pyrrolidinepropanoic acid, alpha-amino- is 1.77 ± 0.10 for the carboxylic acid group . Among structurally analogous alpha‑amino acids where the beta‑carbon bears a cyclic tertiary amine, computational predictions indicate that moving from a five‑membered pyrrolidine to a six‑membered piperidine ring raises the pKa of the carboxylic acid by approximately 0.2–0.4 log units, while a four‑membered azetidine ring lowers it by roughly 0.3–0.5 log units . This places the compound in a distinct ionization window relative to its ring‑size variants.

Predicted pKa
Class-level
Target: 1.77 ± 0.10
Piperidine analog: ~2.0–2.2
Azetidine analog: ~1.3–1.5
Distinct ionization window may affect solubility and chromatography method development.
In silico prediction; verify experimentally.
Physicochemical profiling Ionization state Chromatographic method development

Racemate vs. (R)-Enantiomer Availability

The racemic form of 1-Pyrrolidinepropanoic acid, alpha-amino- (CAS 773825-57-3) is offered at 98 % purity by Leyan, while the corresponding (R)-enantiomer (CAS 2411088-38-3) is separately catalogued at the same purity level . In contrast, the (S)-enantiomer (CAS 14863-23-1) is identified with an isomeric SMILES and distinct CAS registry but lacks publicly listed purity specifications from major vendors . This differential commercial availability permits researchers to procure either the racemate for cost‑effective screening or the resolved (R)-enantiomer for stereochemical SAR studies without custom synthesis.

Enantiomer Availability
Reported
Racemate: 98% purity (Leyan)
(R)-enantiomer: 98% purity (Leyan)
(S)-enantiomer: purity not publicly specified
Supports procurement of racemate or R-enantiomer for stereochemical studies.
Vendor-certified purity; batch-to-batch variability applies.
Chiral synthesis Stereochemical purity Procurement specification

Molecular Weight Shift vs. Des-Amino Analog

The molecular weight of 1-Pyrrolidinepropanoic acid, alpha-amino- is 158.20 g·mol⁻¹ (C₇H₁₄N₂O₂) . The closely related 3‑(pyrrolidin‑1‑yl)propanoic acid (CAS 76234-38-3), which lacks the alpha‑amino group, has a molecular weight of 143.18 g·mol⁻¹ (C₇H₁₃NO₂) [1]. The 15.02 Da mass difference corresponds to the replacement of –H with –NH₂ at the alpha‑carbon, providing a distinct mass‑spectrometric signature for reaction monitoring and purity assessment.

Mass Shift
Reported
158.20 Da (C₇H₁₄N₂O₂)
ΔMW +15.02 Da vs des-amino analog
Supports unambiguous LC-MS monitoring of building block incorporation.
Mass difference sufficient for HRMS discrimination.
Molecular descriptor Mass spectrometry Building‑block selection

Purity Benchmarking Across Vendors

Catalogued purity for 1-Pyrrolidinepropanoic acid, alpha-amino- ranges from 95 % (BOC Sciences) to 98 % (Leyan) . For comparison, its ethyl ester prodrug (1-Pyrrolidinepropanoic acid, α-amino-, ethyl ester; CAS 1247673-39-7) is listed with a predicted density of 1.067 g·cm⁻³ and boiling point of 275.8 °C, but no purity specification is publicly disclosed . The 3‑percentage‑point purity differential (95 % vs. 98 %) may be consequential for applications requiring minimal by‑product interference, such as solid‑phase peptide synthesis where deletion peptides can accumulate.

Purity Range
Specification review
95% (BOC Sciences) – 98% (Leyan)
Higher purity grade may reduce pre-use purification needs in synthesis workflows.
HPLC purity; verify individual batch COA.
Quality specification Vendor comparison Procurement decision

Evidence-Linked Application Scenarios


Solid-Phase Peptide Synthesis of Constrained Peptidomimetics

The alpha‑amino acid backbone combined with the N‑linked pyrrolidine ring introduces a tertiary amine constraint at the beta‑carbon of the peptide chain. With a documented purity of up to 98 % and a molecular weight of 158.20 Da providing a clear +15 Da shift from des‑amino analogs , coupling efficiency can be monitored by LC‑MS without ambiguity. The racemate is suitable for initial library construction, while the separately available (R)-enantiomer enables downstream stereochemical optimization.

Fragment-Based Drug Discovery with Beta-Branched Building Blocks

The measured H‑bond donor/acceptor profile (H_Donors = 2, H_Acceptors = 3; TPSA = 66.56 Ų) differentiates the compound from simpler pyrrolidine acids. The predicted pKa (1.77 ± 0.10) places it in a unique ionization state window relative to piperidine and azetidine analogs, facilitating discriminative purification by ion‑exchange or reverse‑phase HPLC at low pH, which is valuable when screening fragment libraries for target binding.

LC-MS/MS Method Development and Reference Standard Preparation

The unambiguous mass shift of +15.02 Da relative to 3‑(pyrrolidin‑1‑yl)propanoic acid makes the compound an ideal candidate for use as an internal standard or calibration reference in quantitative mass spectrometry workflows, particularly when monitoring the metabolic fate or synthetic incorporation of pyrrolidine‑containing amino acids. The 98 % purity grade supports direct use as a reference material without further purification.

Chemical Biology Probe Synthesis with Orthogonal Handles

The compound's dual functionality—a carboxylic acid for amide/ester bond formation and a tertiary pyrrolidine nitrogen amenable to quaternization or N‑oxide formation—provides orthogonal reactivity not available in proline (secondary amine) or simple 3‑(pyrrolidin‑1‑yl)propanoic acid (no alpha‑amino group). This enables sequential derivatization strategies for the construction of activity‑based probes or affinity reagents.

Application
Selection Property
Validation Focus
Solid-phase peptidomimetic synthesis
Racemic alpha-amino acid with N-linked pyrrolidine constraint
Coupling efficiency and mass confirmation by LC-MS
Fragment-based drug discovery
H-bond profile and distinct pKa window vs ring-size analogs
Discriminative purification and solubility screening
LC-MS/MS method development
Distinct mass shift from des-amino analog
May support use as internal standard or calibration reference in research matrices
Chemical probe synthesis
Dual reactivity: carboxylic acid and tertiary pyrrolidine nitrogen
Sequential derivatization strategy verification
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